Desethyl Terbuthylazine-d9

描述

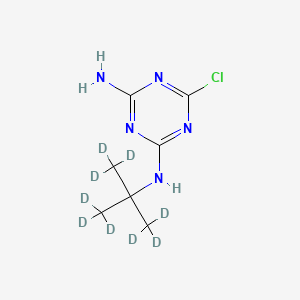

Desethyl Terbuthylazine-d9 is a deuterated derivative of Desethyl Terbuthylazine, which is a metabolite of the herbicide Terbuthylazine. This compound is primarily used as a reference standard in various scientific studies, particularly in the fields of environmental science and analytical chemistry. The molecular formula of this compound is C7H3D9ClN5, and it has a molecular weight of 210.71 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Desethyl Terbuthylazine-d9 involves the deuteration of Desethyl Terbuthylazine. The process typically includes the introduction of deuterium atoms into the molecular structure of Desethyl Terbuthylazine. This can be achieved through various methods, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium atoms. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities .

化学反应分析

Types of Reactions

Desethyl Terbuthylazine-d9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

科学研究应用

Desethyl Terbuthylazine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Environmental Science: Used as a tracer to study the degradation and mobility of herbicides in soil and water.

Analytical Chemistry: Employed as a reference standard in mass spectrometry to quantify the presence of Terbuthylazine and its metabolites.

Biochemistry: Utilized in studies to understand the metabolic pathways of herbicides in living organisms.

Pharmaceutical Research: Investigated for its potential effects on human health and its role in the development of new herbicides.

作用机制

The mechanism of action of Desethyl Terbuthylazine-d9 is similar to that of Terbuthylazine. It inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. This leads to the accumulation of reactive oxygen species, causing oxidative stress and ultimately cell death. The molecular targets include the D1 protein in the photosystem II complex.

相似化合物的比较

Similar Compounds

Desethyl Terbuthylazine: The non-deuterated form of Desethyl Terbuthylazine-d9.

2-Hydroxy Terbuthylazine: Another metabolite of Terbuthylazine with similar properties.

Terbuthylazine: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The presence of deuterium atoms allows for more precise quantification and tracking in various scientific applications. This distinguishes it from its non-deuterated counterparts and other similar compounds .

生物活性

Desethyl Terbuthylazine-d9 is a deuterated metabolite of the herbicide terbuthylazine, primarily utilized in agricultural practices for weed control. This compound, with the CAS number 1219798-52-3, is recognized for its biological activity as an inhibitor of acetolactate synthase (ALS), an enzyme critical in the biosynthesis of branched-chain amino acids in plants and some microorganisms. Understanding its biological activity is essential for evaluating its environmental impact and potential health effects.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ClN₅ |

| Molecular Weight | 210.71 g/mol |

| CAS Number | 1219798-52-3 |

| Melting Point | Not specified |

| Density | Not specified |

This compound functions by inhibiting ALS, which disrupts the synthesis of essential amino acids, leading to plant growth inhibition and eventual death. This mechanism is shared with other triazine herbicides, making it effective against a broad spectrum of weeds. The inhibition of ALS can also affect non-target species, raising concerns about ecological safety.

Biological Activity Studies

- Inhibition Studies : Research has shown that this compound exhibits significant inhibitory activity against ALS in various plant species. In vitro assays demonstrated IC₅₀ values comparable to those of its parent compound, terbuthylazine .

- Environmental Impact : A study assessed the leaching potential of this compound in soil, revealing that it persists in the environment longer than many other herbicides, raising concerns about groundwater contamination .

- Toxicological Assessments : Toxicity studies indicate that while this compound is less toxic than some herbicides, it still poses risks to aquatic organisms and non-target plant species due to its systemic nature .

Case Studies

- Case Study 1 : A field study conducted in agricultural settings showed that residues of this compound were detectable in soil and water samples months after application, indicating its persistence and potential for bioaccumulation .

- Case Study 2 : In a controlled laboratory environment, exposure to this compound resulted in significant phytotoxic effects on sensitive crops such as soybeans and corn, highlighting the need for careful management practices in areas where this metabolite may be present .

属性

IUPAC Name |

6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021890 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219798-52-3 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。